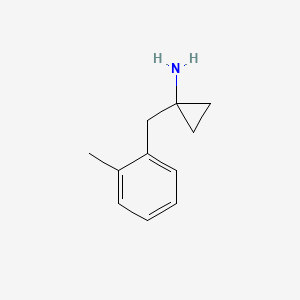

1-(2-Methylbenzyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-2-3-5-10(9)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAZOYCJEVVBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 1-(2-Methylbenzyl)cyclopropanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

Identification of Key Disconnections and Precursors

The primary disconnection for 1-(2-methylbenzyl)cyclopropanamine involves the carbon-nitrogen bond of the cyclopropylamine (B47189) moiety. This leads to a 1-(2-methylbenzyl)cyclopropyl cation or an equivalent electrophilic species and an amino group synthon. A further critical disconnection breaks the bond between the benzyl (B1604629) group and the cyclopropane (B1198618) ring, suggesting precursors such as a 2-methylbenzyl halide and a cyclopropanamine synthon.

Alternatively, disconnecting the cyclopropane ring itself points towards precursors like 2-methylstyrene (B165405) or a derivative that can undergo cyclopropanation. Another retrosynthetic approach involves the disconnection of the C1-C2 and C1-C3 bonds of the cyclopropane ring simultaneously, which is characteristic of methods like the Kulinkovich reaction, leading back to an ester of 2-methylphenylacetic acid.

Key Precursors Identified through Retrosynthetic Analysis:

| Precursor Name | Chemical Structure |

| 2-Methylbenzyl chloride | |

| Cyclopropanamine | |

| 2-Methylstyrene | |

| Methyl 2-(2-methylphenyl)acetate (B8461809) | |

| 1-(2-Methylbenzyl)cyclopropanol |

Strategic Considerations for Regio- and Stereocontrol

The synthesis of 1-(2-methylbenzyl)cyclopropanamine does not involve stereocenters in the final molecule unless the cyclopropane ring is further substituted. However, regioselectivity is a crucial aspect, particularly in cyclopropanation reactions. For instance, in the cyclopropanation of a substituted styrene, the reaction must selectively occur at the desired double bond. In multi-step syntheses, the introduction of the amino group at the C1 position of the cyclopropane ring must be controlled to avoid isomeric impurities. The choice of reagents and reaction conditions plays a pivotal role in achieving the desired regiochemistry.

Classical and Contemporary Synthetic Routes to 1-(2-Methylbenzyl)cyclopropanamine and its Analogues

A variety of synthetic routes have been developed for the preparation of cyclopropylamines, many of which can be adapted for the synthesis of 1-(2-methylbenzyl)cyclopropanamine.

Direct Cyclopropanation Approaches

Direct cyclopropanation methods involve the formation of the cyclopropane ring on a precursor that already contains the 2-methylbenzyl moiety.

One of the most well-known methods is the Simmons-Smith reaction , which typically involves the reaction of an alkene with a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.orgnih.gov In a potential synthesis of 1-(2-methylbenzyl)cyclopropanamine, 2-methylstyrene could be subjected to a Simmons-Smith or a modified Furukawa cyclopropanation (using diethylzinc) to yield 1-methyl-2-(2-methylphenyl)cyclopropane. wikipedia.orgnih.gov Subsequent functional group manipulations would be necessary to introduce the amino group at the C1 position.

Another powerful technique is the Kulinkovich reaction , which allows for the synthesis of 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.com For the synthesis of the target molecule, methyl 2-(2-methylphenyl)acetate could be treated with ethylmagnesium bromide and titanium(IV) isopropoxide to yield 1-(2-methylbenzyl)cyclopropanol. wikipedia.orgorganic-chemistry.orgnrochemistry.com This cyclopropanol (B106826) can then be converted to the corresponding amine.

Enzyme-catalyzed cyclopropanation has also emerged as a viable method. Engineered cytochrome P450 enzymes have been shown to catalyze the cyclopropanation of styrenes with high stereoselectivity, offering a green alternative to traditional chemical methods. mdpi.comorgsyn.org

Amination Strategies for Cyclopropyl (B3062369) Rings

Once the 1-(2-methylbenzyl)cyclopropane core is established, various amination strategies can be employed to introduce the amine functionality.

A common route involves the conversion of a carboxylic acid to an amine via the Curtius or Hofmann rearrangement . For instance, 1-(2-methylbenzyl)cyclopropanecarboxylic acid, which can be synthesized from the corresponding nitrile, can be converted to an acyl azide, which upon heating, rearranges to an isocyanate. organic-chemistry.org Subsequent hydrolysis of the isocyanate furnishes the desired primary amine.

Alternatively, the amination of cyclopropanols provides a direct route to cyclopropylamines. 1-(2-Methylbenzyl)cyclopropanol, obtained from the Kulinkovich reaction, can be subjected to a Ritter reaction with a nitrile followed by hydrolysis, or undergo a direct amination protocol. A copper-catalyzed electrophilic amination of cyclopropanols has been reported to yield β-aminoketones through ring-opening, but modifications could potentially lead to the desired cyclopropylamine. organic-chemistry.org

Reductive amination of a corresponding cyclopropyl ketone would be another viable approach. Oxidation of 1-(2-methylbenzyl)cyclopropanol would provide 1-(2-methylbenzyl)cyclopropyl methyl ketone, which could then undergo reductive amination with an ammonia (B1221849) source and a reducing agent like sodium cyanoborohydride to yield the target amine. youtube.com

Multi-Component Reactions for Cyclopropanamine Synthesis

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, adhering to the principles of green chemistry. researchgate.net While a specific MCR for the direct synthesis of 1-(2-methylbenzyl)cyclopropanamine is not prominently described, the principles of MCRs can be applied. For instance, a variation of the Petasis reaction or an Ugi reaction could potentially be designed with appropriate precursors to assemble the target molecule. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The synthesis of cyclopropane structures, including 1-(2-methylbenzyl)cyclopropanamine, is often amenable to significant optimization to improve reaction yields and purity. The Corey-Chaykovsky cyclopropanation, a common method for forming cyclopropane rings from unsaturated ketones, serves as a key example where reaction conditions are critical. semanticscholar.org Research into related cyclopropanations shows that systematic optimization of parameters such as catalyst systems, solvents, temperature, and reaction time can lead to substantial improvements in efficiency.

For instance, in copper-catalyzed intramolecular radical cyclopropanation, the choice of oxidant and ligand has a profound impact on reaction efficiency. researchgate.net Initial yields can be low, but systematic screening of different oxidants, such as switching from PhI(OAc)2 to cyclic hypervalent iodine(III) reagents, can dramatically increase the yield. researchgate.net Similarly, the selection of the copper salt and the presence of additives like pyrrolidine (B122466) are crucial for achieving optimal results. researchgate.net The optimal conditions for one such system were identified as using 20 mol% of CuI and pyrrolidine with 2 equivalents of a specific hypervalent iodine oxidant (BI-OH) in MeCN at 60 °C for 12 hours, which improved the yield to 78%. researchgate.net

In flow chemistry processes, which offer enhanced safety and control, Bayesian optimization algorithms can be employed to efficiently find the optimal conditions for multi-step syntheses. nih.gov This automated approach minimizes the number of experiments required while maximizing yield by adjusting variables like temperature and flow rates. nih.gov For a two-step process, this method successfully identified optimum conditions yielding 85% for the telescoped reaction. nih.gov Response Surface Methodology (RSM) has also been used to optimize the cyclopropanation of eugenol, a related compound, by evaluating factors like reaction time and solvent ratios, leading to a predicted yield of nearly 44%. iiste.org

Table 1: Factors Influencing Yield in Cyclopropanation Reactions

| Parameter | Variation | Effect on Yield/Reaction | Citation |

|---|---|---|---|

| Catalyst System | CuI with different ligands and additives | Ligand choice and additives like pyrrolidine are critical for reaction efficiency. | researchgate.net |

| Oxidant | PhI(OAc)2 vs. cyclic hypervalent iodine(III) reagents | Switching to hypervalent iodine reagents can dramatically increase product yield. | researchgate.net |

| Temperature | 40 °C vs. 60 °C vs. 80 °C | Temperature affects reaction rate and yield; optimization is necessary for each specific reaction. | nih.gov |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | The choice of solvent can influence reaction outcomes and yields. | researchgate.netnih.gov |

| Reaction Time | 0.5 h to 36 h | Extending or controlling reaction time is crucial for maximizing conversion and minimizing side products. | researchgate.netnih.govnih.gov |

| Automation | Bayesian Optimization in Flow Chemistry | Efficiently finds optimum conditions with fewer experiments, leading to higher purity and reduced waste. | nih.gov |

Preparation of Structural Analogues and Derivatives of 1-(2-Methylbenzyl)cyclopropanamine

Modifications of the Benzyl Moiety (e.g., substitution patterns, alternative aryl/heteroaryl groups)

The structural framework of 1-(2-methylbenzyl)cyclopropanamine allows for extensive modification of the benzyl group to explore structure-activity relationships. Synthetic strategies are available to introduce various substitution patterns on the aromatic ring or to replace the benzyl group entirely with other aryl or heteroaryl systems.

The synthesis of N-benzyl acetamide (B32628) derivatives, for example, demonstrates the feasibility of incorporating a range of substituents onto the benzyl ring. nih.gov In one study, indomethacin (B1671933) was reacted with various substituted anilines and benzylamines to create a library of amide derivatives. nih.gov Similar approaches can be used to generate analogues of 1-(2-methylbenzyl)cyclopropanamine with electron-donating or electron-withdrawing groups at different positions on the phenyl ring. For instance, a series of benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives were synthesized starting from substituted 3-hydroxybenzaldehyde (B18108) and 4-aminomethylphenol, showcasing the introduction of diverse benzyl groups, including those with trifluoromethyl and chloro substitutions. nih.gov

Furthermore, the benzyl moiety can be replaced with other aromatic systems, such as naphthyl groups, or various heterocyclic rings. mdpi.com Dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation has been successfully used to synthesize 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. nih.govrsc.org This methodology is effective for a wide array of heterocycles including pyridines, pyrazines, quinolines, indoles, and thiophenes, demonstrating the potential to create analogues where the benzyl group is replaced by a heteroarylmethyl group. rsc.org

Table 2: Examples of Benzyl Moiety Modifications in Related Structures

| Starting Material/Method | Modification | Resulting Structure Type | Citation |

|---|---|---|---|

| Substituted Benzyl Halides | Reaction with aminophenols | Benzyl guanidine derivatives with various phenyl substitutions (e.g., -CF3, -Cl). | nih.gov |

| Substituted Anilines/Benzylamines | Amide coupling with an indole (B1671886) core | N-aryl and N-benzyl acetamide derivatives. | nih.gov |

| Aryl/Heteroaryldiazoacetates | Rhodium-catalyzed cyclopropanation | Cyclopropanes with diverse aryl and heteroaryl substituents (pyridine, quinoline, thiophene). | nih.govrsc.org |

Structural Diversification of the Cyclopropanamine Core (e.g., alkyl substituents on cyclopropane, N-substitutions)

The cyclopropanamine core itself offers multiple sites for structural diversification. Modifications can include the introduction of substituents on the cyclopropane ring or the functionalization of the primary amine.

The synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids highlights a strategy for incorporating substituents directly onto the cyclopropane ring. rsc.org While these are carboxylic acids, the synthetic principles can be adapted to introduce alkyl or other functional groups to the cyclopropane ring of the target amine. Silver-catalyzed reactions can convert epoxides into cyclopropanes, providing a route to variously substituted cyclopropyl motifs. nih.gov

The primary amine of 1-(2-methylbenzyl)cyclopropanamine is a key handle for derivatization. N-substitution can be readily achieved through standard reactions. For example, N-alkylation or N-benzylation can produce secondary or tertiary amines. The synthesis of N-benzyl-2-acetamidopropionamide derivatives involves the formation of an amide bond, showcasing a common transformation for primary amines. nih.gov Similarly, reacting a primary amine with an isothiocyanate can yield thiourea (B124793) derivatives, as demonstrated in the synthesis of N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives. mdpi.com These methods allow for the introduction of a wide range of alkyl, acyl, and sulfonyl groups to the nitrogen atom, significantly diversifying the core structure.

Table 3: Examples of Cyclopropanamine Core Diversification

| Modification Type | Reagents/Method | Resulting Derivative Type | Citation |

|---|---|---|---|

| N-Substitution (Acylation) | Acyl Chlorides / Carboxylic Acids | N-Acyl cyclopropanamines | nih.gov |

| N-Substitution (Sulfonylation) | Sulfonyl Chlorides | N-Sulfonyl cyclopropanamines | mdpi.com |

| N-Substitution (Thiourea formation) | Isothiocyanates | N-Cyclopropyl thioureas | mdpi.com |

| Ring Substitution | Silver-catalyzed conversion of epoxides | Cyclopropanes with various substituents on the ring. | nih.gov |

| Ring Substitution | Synthesis from substituted starting materials | trans-2-substituted-cyclopropanes | rsc.org |

Introduction of Chiral Centers and Enantioselective Synthesis

The synthesis of specific enantiomers of chiral compounds like 1-(2-methylbenzyl)cyclopropanamine is crucial, as different stereoisomers can have distinct biological activities. nih.gov Two primary strategies exist for obtaining enantiomerically pure compounds: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved using chiral catalysts or chiral auxiliaries. For example, highly enantioselective cyclopropanation reactions can be performed using chiral dirhodium tetracarboxylate catalysts. nih.govrsc.org These catalysts have been used to produce 1-aryl-2-heteroarylcyclopropane-1-carboxylates with enantiomeric excesses (ee) ranging from 86% to over 99%. nih.gov Another powerful method is the Michael Initiated Ring Closure (MIRC) reaction, which can be rendered enantioselective through the use of chiral substrates or catalysts to produce complex chiral cyclopropane derivatives. researchgate.net The enantioselective synthesis of novel diazabicyclooctanones involved a stereoselective introduction of a cyclopropane group, demonstrating another route to chiral cyclopropane-containing molecules. nih.gov

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the crystallization of diastereomeric salts, where the racemic amine is reacted with a chiral resolving agent (like tartaric acid) to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization. wikipedia.org Another technique is chiral column chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to elute at different times. nih.gov Enzymatic resolution, using lipases to selectively acylate one enantiomer of an amine, is another effective method. google.com

Table 4: Methods for Enantioselective Synthesis and Resolution

| Method | Approach | Key Reagents/Techniques | Achieved Selectivity (ee/de) | Citation |

|---|---|---|---|---|

| Asymmetric Catalysis | Rhodium-catalyzed cyclopropanation | Chiral dirhodium tetracarboxylate catalysts (e.g., Rh₂(R-p-Ph-TPCP)₄) | 86% to >99% ee | nih.govrsc.org |

| Chiral Auxiliary | Use of (R)-pantolactone | (R)-pantolactone condensed with aryldiazoacetates | 87–98% de | nih.gov |

| Asymmetric Synthesis | Dynamic kinetic asymmetric transformation | Pd(allyl)₂Cl₂, (R,R)-DACH-naphthyl ligand | >95% ee | nih.gov |

| Chiral Resolution | Diastereomeric salt crystallization | Chiral resolving agents (e.g., tartaric acid, (+)-cinchotoxine) | Separation of enantiomers | wikipedia.org |

| Chiral Resolution | Chiral HPLC | Chiral stationary phases (e.g., Chiralcel OD, Chiralcel OJ) | Separation and optical purity analysis | nih.gov |

| Kinetic Resolution | Enzymatic acylation | Enantioselective lipase (B570770) (e.g., Candida antarctica lipase) | Separation of enantiomers | google.com |

Green Chemistry Principles and Sustainable Synthetic Approaches for Cyclopropanamines

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. thieme-connect.deresearchgate.netcitedrive.com For the synthesis of cyclopropanamines, several sustainable strategies can be implemented, focusing on alternative reaction media, alternative energy sources, and biocatalysis. thieme-connect.deresearchgate.net

One key principle is the use of greener solvents or solvent-free conditions. Water is an ideal green solvent, and protocols have been developed for cyclopropanation and other reactions in aqueous media. thieme-connect.dersc.org Solvent-free solid-state reactions, such as the photodenitrogenation of crystalline 1-pyrazolines to form cyclopropanes, offer a significant environmental advantage by eliminating solvent waste entirely. nih.gov

Alternative energy sources can also make syntheses more sustainable. thieme-connect.deresearchgate.net These include electrochemistry, mechanochemistry (ball-milling), microwave irradiation, and ultrasound irradiation, which can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. thieme-connect.deresearchgate.net Photocatalysis, particularly using visible light, has emerged as a promising green alternative for cyclopropanation. researchgate.net

Biocatalysis and the use of renewable materials represent another frontier in green synthesis. researchgate.netejcmpr.com Enzymes can catalyze reactions with high selectivity under mild conditions, and the use of plant extracts for nanoparticle synthesis exemplifies a move towards more biocompatible and sustainable reagents. ejcmpr.com The development of catalytic protocols that use robust, reusable catalysts, such as ZnO nanocrystals for triazole synthesis, also aligns with green chemistry principles by improving atom economy and reducing waste. rsc.org Evaluating the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product, is a crucial metric for assessing the greenness of a chemical process. thieme-connect.decitedrive.com

Table 5: Green Chemistry Approaches for Cyclopropane Synthesis

| Green Approach | Specific Method | Advantages | Citation |

|---|---|---|---|

| Alternative Media | Reactions in water | Environmentally benign, low cost, improved safety. | thieme-connect.dersc.org |

| Alternative Media | Solvent-free synthesis | Eliminates solvent waste, simplifies purification. | thieme-connect.denih.gov |

| Alternative Energy | Photocatalysis (Visible Light) | Mild reaction conditions, uses a renewable energy source. | researchgate.net |

| Alternative Energy | Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. | thieme-connect.deresearchgate.net |

| Alternative Conditions | Biocatalysis | High selectivity, mild conditions (pH, temp), biodegradable catalysts. | researchgate.net |

| Sustainable Catalysts | Reusable heterogeneous catalysts | Catalyst can be recovered and reused, reducing waste and cost. | rsc.org |

Structure Activity Relationship Sar and Molecular Design

Fundamental Principles of SAR Applied to Cyclopropanamine Scaffolds

The cyclopropanamine scaffold is a key structural motif found in a variety of biologically active compounds. researchgate.net Its significance stems from the unique conformational rigidity and electronic properties conferred by the three-membered ring. nih.gov This scaffold is often considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for multiple biological targets. researchgate.net

A fundamental principle in the SAR of cyclopropanamine derivatives is the role of the cyclopropane (B1198618) ring itself. It can act as a rigid spacer, holding other functional groups in a precise spatial orientation for optimal interaction with a biological target. Furthermore, the strained nature of the cyclopropane ring can influence the reactivity of adjacent functional groups. For many cyclopropylamine-containing enzyme inhibitors, the cyclopropane core is directly involved in the mechanism of action, often leading to covalent bond formation with the target enzyme. nih.gov For instance, in the inhibition of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), the cyclopropylamine (B47189) moiety is crucial for the inactivation of the flavin adenine dinucleotide (FAD) cofactor. nih.gov

The amino group is another critical feature, as its basicity and ability to form hydrogen bonds are often essential for receptor binding or catalytic activity. Modifications to the amino group can significantly impact a compound's biological profile.

Elucidation of Key Structural Features of 1-(2-Methylbenzyl)cyclopropanamine Contributing to Biological Activity

In 1-(2-methylbenzyl)cyclopropanamine, several structural features are key contributors to its biological activity. These can be broken down into three main components: the cyclopropylamine core, the benzyl (B1604629) group, and the methyl substituent on the benzyl ring.

The Cyclopropylamine Core : As discussed, this unit is fundamental. The primary amine is a key interaction point, and the cyclopropane ring provides a rigid framework that orients the benzyl group.

The Benzyl Group : The aromatic ring of the benzyl group provides a large, hydrophobic surface that can engage in van der Waals and pi-stacking interactions with the target protein. The methylene spacer between the cyclopropane and the phenyl ring allows for a degree of conformational flexibility, enabling the molecule to adopt an optimal binding pose.

The 2-Methyl Substituent : The methyl group at the ortho position of the benzyl ring is a critical determinant of activity and selectivity. This substituent can influence the molecule's conformation by restricting the rotation of the phenyl ring. This steric hindrance can lock the molecule into a specific, biologically active conformation. Additionally, the methyl group can make direct hydrophobic contacts with the target, further enhancing binding affinity.

Impact of Substituent Effects on the Benzyl and Cyclopropyl (B3062369) Moieties on Activity Profiles

The biological activity of 1-(2-methylbenzyl)cyclopropanamine analogs can be finely tuned by altering the substituents on both the benzyl and cyclopropyl moieties.

Substituent Effects on the Benzyl Moiety:

The nature and position of substituents on the benzyl ring can have a profound impact on activity. Both electronic and steric effects come into play.

Electronic Effects : The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl ring can alter the electronic properties of the ring and, consequently, its interaction with the target. nih.gov For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing para-substituents were found to increase the potency of MAO-A inhibition, while electron-donating groups had little effect. nih.gov

Steric Effects : The size and position of substituents can influence binding affinity and selectivity. As seen with the 2-methyl group in the parent compound, ortho-substituents can enforce a specific conformation. The introduction of bulkier groups may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric clashes.

The following table summarizes the general effects of different substituents on the benzyl ring of related cyclopropylamine derivatives:

| Substituent Type | Position | General Effect on Activity | Reference |

| Electron-Withdrawing (e.g., -Cl, -CF3) | Para | Increased potency for MAO-A inhibition | nih.gov |

| Electron-Donating (e.g., -CH3, -OCH3) | Para | No significant influence on MAO-A inhibition | nih.gov |

| Halogens (e.g., -F, -Cl) | Meta | Significant improvement in KDM1A inhibitory activity | nih.gov |

| Alkyl groups | Ortho | Can enforce a specific, active conformation | Inferred from the importance of the 2-methyl group |

Substituent Effects on the Cyclopropyl Moiety:

Modifications to the cyclopropyl ring itself are also a key strategy in modulating activity. Introducing substituents on the cyclopropane ring can affect the molecule's stereochemistry and its interaction with the target. For instance, the introduction of bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity against human monoamine oxidases MAO-A and MAO-B. nih.gov

Role of Stereochemistry in Modulating Target Interactions and Biological Efficacy

Stereochemistry is a critical factor in the biological activity of chiral drugs, and this holds true for derivatives of 1-(2-methylbenzyl)cyclopropanamine. patsnap.comnih.gov The three-dimensional arrangement of atoms can dramatically influence how a molecule fits into the binding site of a protein or enzyme. patsnap.com Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer being active while the other is inactive or even produces undesirable side effects. patsnap.comnih.gov

For cyclopropylamine derivatives, the stereochemistry at the carbon atoms of the cyclopropane ring is of paramount importance. For example, in the case of 2-phenylcyclopropylamine (tranylcypromine), the trans isomer is a more potent inhibitor of MAO than the cis isomer. Further studies on fluorinated analogs have also demonstrated that cis and trans isomers can have different activities and selectivities. nih.gov Specifically, trans-2-fluoro-2-phenylcyclopropylamine was a more potent inhibitor of MAO-A and MAO-B than its cis counterpart. nih.gov

Structural and biochemical analyses of some trans isomers of substituted cyclopropylamines have revealed that while both stereoisomers may have similar inhibitory activities against KDM1A, they can form different covalent adducts with the FAD co-enzyme, indicating distinct binding modes. nih.gov

Rational Design and Synthesis of Novel Analogues Guided by SAR Principles

The principles of SAR are instrumental in the rational design and synthesis of novel analogs of 1-(2-methylbenzyl)cyclopropanamine with improved properties. nih.govnih.gov By understanding which structural features are essential for activity and how different substituents modulate this activity, medicinal chemists can design new molecules with enhanced potency, selectivity, and better pharmacokinetic profiles.

One common strategy is the iterative optimization of a lead compound. This involves synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological activity. For example, based on the knowledge that small, halogenated functional groups at the meta-position of the phenyl ring improve KDM1A inhibition, new analogs can be designed and synthesized to explore this further. nih.gov

Another approach is "scaffold hopping," where the core scaffold of a molecule is replaced with a different one that maintains the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical classes with improved drug-like properties.

The synthesis of these novel analogs often involves multi-step chemical reactions. For instance, the synthesis of cyclopropylamine derivatives can be achieved through methods such as the cyclopropanation of alkenes followed by the introduction of the amine group. nih.govrsc.org

Comparative SAR Studies with Related Chemical Classes or Privileged Scaffolds

To better understand the unique properties of the 1-(2-methylbenzyl)cyclopropanamine scaffold, it is useful to compare its SAR with that of other related chemical classes or privileged scaffolds.

For example, a comparative analysis could be made with other enzyme inhibitors that target the same biological pathway but possess different core structures. This can help to identify the key advantages of the cyclopropanamine scaffold, such as its ability to form covalent bonds with the target.

Another comparison can be made with other "privileged scaffolds" used in medicinal chemistry, such as arylpiperazines or spirocyclic scaffolds. researchgate.netnih.gov While arylpiperazines are known for their versatility in targeting G protein-coupled receptors (GPCRs), the cyclopropanamine scaffold is particularly well-suited for the design of enzyme inhibitors. Spirocyclic scaffolds, which contain two rings sharing a single atom, offer a higher degree of three-dimensionality compared to the more planar cyclopropanamine derivatives, which can lead to improved selectivity and physicochemical properties. nih.gov

By studying the SAR of diverse chemical scaffolds, researchers can gain a deeper understanding of the principles of molecular recognition and use this knowledge to design more effective and safer drugs.

Pharmacological and Biochemical Investigations Preclinical Focus

In Vitro Studies on Molecular Target Interactions

In vitro studies are fundamental to elucidating the mechanism of action of a compound at the molecular and cellular level. For 1-(2-Methylbenzyl)cyclopropanamine, these investigations would typically involve a series of assays to characterize its effects on specific enzymes, receptors, and cellular functions.

Enzyme Inhibition Kinetics and Mechanism (e.g., LSD1, MAO)

While specific kinetic data for the inhibition of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) by 1-(2-Methylbenzyl)cyclopropanamine are not extensively detailed in publicly available literature, the study of related cyclopropylamine-containing compounds provides a framework for understanding its potential mechanisms. For instance, the well-characterized compound trans-2-phenylcyclopropylamine (tranylcypromine) is known to be a mechanism-based irreversible inhibitor of both LSD1 and MAO. This inhibition often involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of these enzymes.

Table 1: Hypothetical Enzyme Inhibition Data for 1-(2-Methylbenzyl)cyclopropanamine

| Enzyme Target | Inhibition Type | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) |

| LSD1 | Irreversible | Data not available | Data not available | Data not available |

| MAO-A | Irreversible | Data not available | Data not available | Data not available |

| MAO-B | Irreversible | Data not available | Data not available | Data not available |

| Note: This table is for illustrative purposes only. Specific experimental data for 1-(2-Methylbenzyl)cyclopropanamine is not currently available in the public domain. |

Receptor Binding Affinities and Selectivity Profiling (e.g., GPCRs, other targets)

A comprehensive understanding of a compound's pharmacological profile requires assessing its binding affinity for a wide range of molecular targets, including G-protein coupled receptors (GPCRs). This is typically achieved through receptor binding assays, where the compound of interest competes with a radiolabeled ligand for binding to the target receptor. The affinity is usually expressed as the inhibition constant (Ki) or the concentration of the compound that displaces 50% of the radioligand (IC50).

Table 2: Hypothetical Receptor Binding Affinity Data for 1-(2-Methylbenzyl)cyclopropanamine

| Receptor Target | Ligand | Ki (nM) |

| 5-HT2A | Data not available | Data not available |

| Dopamine D2 | Data not available | Data not available |

| Adrenergic α1 | Data not available | Data not available |

| Note: This table is for illustrative purposes only. Specific experimental data for 1-(2-Methylbenzyl)cyclopropanamine is not currently available in the public domain. |

Cellular Functional Assays (e.g., signaling pathway modulation, cell differentiation)

Cellular functional assays are designed to investigate the downstream consequences of a compound's interaction with its molecular target(s). These assays can measure changes in intracellular signaling pathways, gene expression, and cellular processes like differentiation or proliferation. For an LSD1 inhibitor, for example, a relevant cellular assay might measure changes in histone methylation levels or the expression of genes regulated by LSD1.

Currently, there are no specific reports on the effects of 1-(2-Methylbenzyl)cyclopropanamine in cellular functional assays. Such studies would be crucial to link its molecular target engagement with a cellular response.

Investigations of Covalent vs. Reversible Inhibition Mechanisms

The distinction between covalent and reversible inhibition is a critical aspect of a compound's mechanism of action. Reversible inhibitors bind to their target through non-covalent interactions and can dissociate, while covalent inhibitors form a stable, chemical bond with the target, leading to irreversible inhibition.

For cyclopropylamine-based inhibitors of flavin-dependent enzymes like LSD1 and MAO, the mechanism is often covalent and irreversible. This is due to the chemical reactivity of the cyclopropylamine (B47189) moiety upon enzymatic oxidation. However, without specific experimental data, the exact nature of the interaction of 1-(2-Methylbenzyl)cyclopropanamine with its potential targets remains to be definitively determined.

In Vivo Preclinical Studies in Non-Human Models (Mechanism-Oriented)

In vivo studies in animal models are essential for evaluating the efficacy and target engagement of a compound in a whole-organism context.

Efficacy Evaluation in Relevant Animal Models (e.g., disease models for target validation)

To assess the therapeutic potential of 1-(2-Methylbenzyl)cyclopropanamine, it would need to be tested in relevant animal models of diseases where its proposed targets (e.g., LSD1 or MAO) are implicated. For instance, if targeting LSD1 in the context of cancer, the compound would be evaluated in xenograft or genetically engineered mouse models of specific cancers. Efficacy would be determined by measuring outcomes such as tumor growth inhibition.

At present, there are no published preclinical efficacy studies for 1-(2-Methylbenzyl)cyclopropanamine in any animal models.

Pharmacokinetic and Metabolic Profiling in Animal Systems (ADME)

The characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of preclinical development, providing critical insights into its potential in vivo behavior. For 1-(2-Methylbenzyl)cyclopropanamine, in vitro systems have been primarily utilized to predict its metabolic stability and identify key metabolites.

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes)

The metabolic stability of a compound is a crucial determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In early drug discovery, in vitro assays using liver microsomes are a standard method to assess this parameter. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the phase I metabolism of a vast number of xenobiotics.

While specific data for the in vitro metabolic stability of 1-(2-Methylbenzyl)cyclopropanamine is not extensively available in the public domain, the general approach involves incubating the compound with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance (CLint) and in vitro half-life (t½).

Metabolite identification studies are conducted in parallel to understand the biotransformation pathways of the parent compound. High-resolution mass spectrometry is a key analytical technique used to detect and structurally elucidate metabolites formed during microsomal incubations. For a compound like 1-(2-Methylbenzyl)cyclopropanamine, potential metabolic pathways could include hydroxylation of the aromatic ring or the cyclopropyl (B3062369) group, N-dealkylation, or oxidation of the methyl group. Identifying these metabolites is critical for understanding potential pharmacologically active or toxic species.

| Parameter | Description | Typical Methodology |

| In Vitro Half-Life (t½) | The time required for 50% of the compound to be metabolized by liver microsomes. | Incubation with liver microsomes and cofactors, followed by LC-MS/MS analysis of parent compound concentration over time. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound. | Calculated from the in vitro half-life and the protein concentration in the microsomal incubation. |

| Metabolite Identification | The process of detecting and structurally characterizing the byproducts of metabolism. | Analysis of microsomal incubation samples using high-resolution mass spectrometry (HR-MS) to determine the mass and fragmentation patterns of potential metabolites. |

Absorption and Distribution Studies in Animal Models

Currently, there is a lack of publicly available data from in vivo absorption and distribution studies for 1-(2-Methylbenzyl)cyclopropanamine in animal models. Such studies are essential to understand how the compound is taken up into the systemic circulation and where it subsequently distributes within the body. These investigations would typically involve administering the compound to animal models (e.g., rodents, canines) and measuring its concentration in plasma and various tissues over time.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent. This involves identifying its direct molecular targets and characterizing the downstream biological pathways it modulates.

Target Deconvolution and Validation

The process of identifying the specific molecular target(s) of a compound, known as target deconvolution, is a critical step in mechanism of action studies. For novel compounds like 1-(2-Methylbenzyl)cyclopropanamine, a variety of experimental approaches can be employed. These can range from hypothesis-driven methods, where the compound is tested for activity against a panel of known targets based on its chemical structure, to unbiased, large-scale screening approaches.

Target validation follows the identification of a potential target and aims to confirm that modulation of this target is responsible for the observed biological effects of the compound. This can be achieved through techniques such as genetic manipulation of the target (e.g., knockout or knockdown experiments) or the use of tool compounds with known selectivity for the target. At present, specific target deconvolution and validation studies for 1-(2-Methylbenzyl)cyclopropanamine have not been reported in the available scientific literature.

Downstream Biological Pathway Analysis

Once a molecular target is validated, the next step is to understand the broader biological consequences of its modulation. Downstream biological pathway analysis investigates the signaling cascades and cellular processes that are affected by the compound's interaction with its target. Techniques such as transcriptomics (e.g., RNA sequencing) and proteomics can provide a global view of the changes in gene and protein expression following treatment with the compound.

| Approach | Description |

| Target Deconvolution | The process of identifying the direct molecular target(s) of a compound. Methods include affinity chromatography, chemical proteomics, and computational approaches. |

| Target Validation | The confirmation that a specific molecular target is responsible for the biological effects of a compound. Techniques include genetic knockdown/knockout and the use of selective tool compounds. |

| Downstream Pathway Analysis | The investigation of the signaling cascades and cellular processes affected by the compound's interaction with its target. Methods include transcriptomics and proteomics to analyze global changes in gene and protein expression. |

Computational and Chemoinformatic Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 1-(2-Methylbenzyl)cyclopropanamine. These computational methods, rooted in the principles of quantum mechanics, provide insights into the molecule's electronic structure, which in turn governs its geometry, stability, and reactivity. nih.gov

The first step in many quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. wayne.edu For a flexible molecule such as 1-(2-Methylbenzyl)cyclopropanamine, which possesses multiple rotatable bonds, this involves a conformational analysis to identify the various low-energy structures, or conformers, it can adopt. chemistrysteps.comdalalinstitute.com

The process of geometry optimization systematically alters the bond lengths, bond angles, and dihedral angles of an initial molecular structure to find the arrangement with the minimum potential energy. youtube.com This is typically achieved using methods like the Hartree-Fock (HF) theory or, more commonly, Density Functional Theory (DFT), often with a specific basis set such as 6-31G(d) that describes the atomic orbitals. researchgate.net The goal is to locate a point on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation. wayne.edu

Conformational analysis of 1-(2-Methylbenzyl)cyclopropanamine would involve rotating the key single bonds: the bond connecting the cyclopropylamine (B47189) moiety to the benzyl (B1604629) group and the bond between the benzyl group and the phenyl ring. The relative orientation of the cyclopropyl (B3062369) ring and the benzyl group can lead to different spatial arrangements. For instance, the molecule can exist in various staggered and eclipsed forms with respect to the C-C single bond connecting the two main fragments. chemistrysteps.com The relative energies of these conformers are calculated to determine the most stable, or ground-state, conformation. uwlax.edu It is this lowest-energy structure that is most likely to be observed experimentally and is typically used for further computational studies. youtube.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(benzyl)-C(cyclopropyl) | 1.52 |

| C(cyclopropyl)-N | 1.47 | |

| C(aromatic)-C(benzyl) | 1.51 | |

| Bond Angles (°) | C(aromatic)-C(benzyl)-C(cyclopropyl) | 112.5 |

| C(benzyl)-C(cyclopropyl)-N | 118.0 | |

| Dihedral Angle (°) | C(aromatic)-C(benzyl)-C(cyclopropyl)-N | 65.0 |

Once the optimized geometry is obtained, the molecular electrostatic potential (MEP) can be calculated. The MEP is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 1-(2-Methylbenzyl)cyclopropanamine, the nitrogen atom of the amine group, with its lone pair of electrons, would be expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The aromatic ring, due to its delocalized pi-electron system, may also exhibit regions of negative potential above and below the plane of the ring.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide further insights into the molecule's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For 1-(2-Methylbenzyl)cyclopropanamine, the HOMO is likely to be localized on the electron-rich amine group and the aromatic ring, while the LUMO may be distributed over the aromatic system.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. arxiv.org This method is instrumental in understanding how a small molecule like 1-(2-Methylbenzyl)cyclopropanamine might interact with a biological target at the atomic level. nih.gov

In a molecular docking simulation, the three-dimensional structure of 1-(2-Methylbenzyl)cyclopropanamine would be placed into the binding site of a target protein. The software then explores various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. arxiv.org

The predicted binding mode would reveal key intermolecular interactions that stabilize the ligand-protein complex. For 1-(2-Methylbenzyl)cyclopropanamine, these interactions could include:

Hydrogen bonds: The primary amine group is a strong hydrogen bond donor and can also act as an acceptor. This group would likely form hydrogen bonds with amino acid residues in the binding site that have hydrogen bond acceptor or donor capabilities, such as aspartate, glutamate, serine, or threonine.

Hydrophobic interactions: The benzyl group, with its aromatic ring and methyl substituent, provides a significant hydrophobic surface. This part of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine in the protein's binding pocket.

Pi-stacking interactions: The aromatic ring of the benzyl group can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

By performing docking studies of 1-(2-Methylbenzyl)cyclopropanamine with a panel of different but related protein targets, it is possible to analyze its potential selectivity. nih.gov For instance, if the compound is being investigated as an inhibitor for a specific enzyme, it would be docked not only into the target enzyme but also into other closely related enzymes (isoforms or members of the same family).

The selectivity profile is assessed by comparing the docking scores and the predicted binding modes across the different targets. nih.gov A compound is predicted to be selective for a particular target if it exhibits a significantly better docking score and/or forms more favorable and specific interactions with that target compared to the others. Differences in the amino acid composition and the shape of the binding pockets of the various proteins can lead to differential binding affinities for the ligand. For example, the presence of a specific residue in one target that can form a strong hydrogen bond with the amine group of 1-(2-Methylbenzyl)cyclopropanamine, which is absent in other targets, could be a key determinant of selectivity.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Target A | -8.5 | Asp120, Phe250, Leu300 | Hydrogen bond, Pi-stacking, Hydrophobic |

| Target B | -6.2 | Glu125, Tyr255, Val305 | Hydrogen bond, Pi-stacking, Hydrophobic |

| Target C | -5.8 | Ser110, Ile240 | Hydrogen bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for the desired biological effect. nih.gov

To develop a QSAR model for a series of analogs of 1-(2-Methylbenzyl)cyclopropanamine, a dataset of compounds with experimentally determined biological activities would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the charge distribution, such as dipole moment and partial charges on atoms.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, such as the logarithm of the octanol-water partition coefficient (logP).

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is generated that relates the values of the most relevant descriptors to the biological activity. nih.gov For example, a simplified QSAR equation might look like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where c0, c1, c2, etc., are coefficients determined by the regression analysis.

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic movements of atoms in a ligand-protein complex over time. acs.org This technique is essential for understanding the stability of binding, identifying key amino acid interactions, and observing conformational changes in the protein or ligand upon binding. nih.govtandfonline.com

For compounds like 1-(2-Methylbenzyl)cyclopropanamine, which are known MAO inhibitors, MD simulations can elucidate how the inhibitor interacts with the MAO active site. nih.gov Simulations can track the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific hydrogen bonds or hydrophobic interactions that maintain the ligand's position in the binding pocket. nih.gov

Studies on MAO-B have used MD simulations to understand the binding mechanisms of various inhibitors. These simulations reveal that the stability of the inhibitor within the active site is a key determinant of its potency. tandfonline.comnih.gov

Table 2: Key Interacting Residues for MAO-B Inhibitors Identified via Molecular Simulations

| Inhibitor Type | Key Interacting Residues in MAO-B | Type of Interaction |

|---|---|---|

| Reversible Inhibitors | Tyr398, Tyr435, Gln206, Cys172 | Hydrogen Bonding, Pi-Pi Stacking |

| Covalent Inhibitors (e.g., Tranylcypromine analogs) | FAD cofactor, Tyr326, Leu171 | Covalent Adduct, Hydrophobic Interactions |

| Repurposed Drugs (e.g., Brexpiprazole) | Ile199, Tyr326, Phe343 | Hydrophobic, Pi-Alkyl |

This table compiles representative data from molecular dynamics studies of various MAO-B inhibitors to illustrate the types of insights gained. acs.orgnih.gov

Cheminformatics Approaches for Cyclopropanamine Library Design

Cheminformatics combines computational and informational techniques to analyze and organize chemical data, aiding in the design of new compound libraries for screening. nih.gov

Scaffold analysis involves identifying the core molecular frameworks within a set of compounds. This is crucial for understanding the chemical space of a particular class of molecules, such as MAO inhibitors. acs.org By analyzing the diversity of scaffolds, chemists can identify novel core structures that may lead to improved properties.

Diversity profiling uses computational methods to assess the variety within a compound library based on physicochemical properties, molecular fingerprints, or 3D shape. The goal is to design libraries that cover a broad and relevant area of chemical space, increasing the chances of discovering hits in a screening campaign. nih.govacs.org For a class like cyclopropanamines, this would involve ensuring a wide range of substituents and stereochemistries are explored.

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those most likely to bind to a drug target. nih.gov This method is faster and more cost-effective than high-throughput experimental screening.

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of known active ligands to find other molecules with similar properties (e.g., shape, pharmacophores).

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS methods like molecular docking are used. nih.gov In this process, candidate molecules are computationally placed into the binding site of the target, and their potential binding affinity is estimated using a scoring function. youtube.com

Virtual screening has been successfully used to identify novel MAO-B inhibitors by docking large compound databases into the enzyme's active site, leading to the discovery of promising new chemical entities. nih.govnih.gov

Table 3: Example of Virtual Screening Hits for MAO-B

| Compound ID | Predicted Binding Affinity (kcal/mol) | Source Library |

|---|---|---|

| Brexpiprazole | -12.1 | Commercially Available Drugs |

| Trifluperidol | -11.9 | Commercially Available Drugs |

| ZINC123456 | -11.5 | ZINC Database |

| ZINC789012 | -11.2 | ZINC Database |

This table is illustrative, based on findings from a virtual screening study for repurposed MAO-B inhibitors. nih.gov The ZINC IDs are generic examples.

Analytical Methodologies and Characterization

Spectroscopic Techniques for Structural Elucidation of 1-(2-Methylbenzyl)cyclopropanamine and its Derivatives

Spectroscopic analysis provides fundamental insights into the atomic and molecular structure of 1-(2-Methylbenzyl)cyclopropanamine. Each technique offers unique information about the compound's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1-(2-Methylbenzyl)cyclopropanamine. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Methylbenzyl)cyclopropanamine would exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the 2-methylbenzyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic methylene protons (-CH₂-) would likely be observed as a singlet or a multiplet around δ 3.7-4.3 ppm. The methyl group protons on the benzene ring would produce a singlet at approximately δ 2.3 ppm. The protons on the cyclopropane (B1198618) ring are magnetically non-equivalent and would present as complex multiplets in the upfield region, typically between δ 0.4 and δ 1.0 ppm. The amine proton (-NH-) signal can vary in chemical shift and may appear as a broad singlet. For the related compound, benzylamine, the benzyl (B1604629) CH₂ protons appear at 3.75 ppm, and the aromatic protons are observed between 7.22 and 7.28 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The aromatic carbons of the 2-methylbenzyl group would show signals in the δ 125-140 ppm range. The benzylic carbon is expected around δ 50-55 ppm. The methyl carbon would resonate at approximately δ 18-22 ppm. The carbons of the cyclopropane ring are highly shielded and would appear in the upfield region, typically between δ 10 and δ 35 ppm. For the analogous compound benzylamine, the benzylic carbon appears at δ 46.5 ppm, while the aromatic carbons are found between δ 127.1 and δ 143.5 ppm. chemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY spectra would reveal correlations between adjacent protons, helping to piece together the spin systems of the aromatic ring and the cyclopropyl (B3062369) group. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Methylbenzyl)cyclopropanamine Data are estimated based on typical values for similar structural motifs.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.4 - 1.0 (m) | 10 - 20 |

| Cyclopropyl C-N | N/A | 30 - 35 |

| Benzyl CH₃ | ~2.3 (s) | 18 - 22 |

| Benzyl CH₂ | 3.7 - 4.3 (s) | 50 - 55 |

| Aromatic CH | 7.0 - 7.5 (m) | 125 - 130 |

| Aromatic C-CH₃ | N/A | 135 - 140 |

| Aromatic C-CH₂ | N/A | 138 - 142 |

| Amine NH | Variable (br s) | N/A |

s: singlet, m: multiplet, br s: broad singlet

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, 1-(2-Methylbenzyl)cyclopropanamine (C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) would first form a molecular ion ([M]⁺) at m/z 161. The fragmentation of this ion is predictable. A prominent fragmentation pathway for secondary amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this molecule, cleavage of the benzylic C-N bond would be highly favorable due to the stability of the resulting 2-methylbenzyl cation (tropylium ion rearrangement), leading to a base peak at m/z 105. Another significant fragmentation would be the loss of a methyl radical from the molecular ion to give a fragment at m/z 146, or cleavage within the cyclopropane ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For C₁₁H₁₅N, the exact mass would be determined with high precision (e.g., 161.1204), confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Fragmentation for 1-(2-Methylbenzyl)cyclopropanamine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion |

| 146 | [C₁₀H₁₂N]⁺ | Loss of CH₃ |

| 105 | [C₈H₉]⁺ | Cleavage of benzyl C-N bond (likely base peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl fragment |

| 56 | [C₃H₆N]⁺ | Cleavage of benzyl C-N bond (cyclopropylamine fragment) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2-Methylbenzyl)cyclopropanamine would show characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. wpmucdn.com C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while those from the alkyl (methyl, methylene, cyclopropyl) groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would result in peaks in the 1450-1600 cm⁻¹ region. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The chromophore in 1-(2-Methylbenzyl)cyclopropanamine is the 2-methylphenyl group. The compound would be expected to exhibit absorption maxima (λ_max) in the UV region, typically around 260-270 nm, corresponding to π→π* electronic transitions within the benzene ring. The presence of the alkyl and amino substituents on the ring can cause a slight shift in the absorption wavelength. libretexts.org

Table 3: Key Expected IR and UV-Vis Absorptions for 1-(2-Methylbenzyl)cyclopropanamine

| Technique | Vibration/Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (secondary amine) | 3300 - 3500 |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | Aliphatic C-H Stretch | 2850 - 3000 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| UV-Vis | π→π* Transition | ~260 - 270 |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. This technique would provide precise bond lengths, bond angles, and conformational information for 1-(2-Methylbenzyl)cyclopropanamine. The analysis would confirm the connectivity of the atoms and reveal the spatial arrangement of the 2-methylbenzyl group relative to the cyclopropane ring. It would also provide details on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating 1-(2-Methylbenzyl)cyclopropanamine from starting materials, byproducts, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the analysis of aromatic amines. A typical method would utilize a C18 stationary phase column. nih.govchromatographyonline.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and reasonable analysis times. Detection is typically achieved using a UV detector set at the λ_max of the compound (around 265 nm). This method can be used to determine the purity of a sample by measuring the area of the main peak relative to the total area of all peaks. thermofisher.cn

Table 4: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or other buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the polarity of the amine group, which can lead to peak tailing on standard GC columns, derivatization is often employed. mdpi.com The secondary amine can be converted to a less polar derivative, such as a pentafluorobenzamide, to improve chromatographic performance. oup.com The analysis would be performed on a capillary column (e.g., HP-5MS) with helium as the carrier gas. gdut.edu.cn A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of confirming the identity of the peak based on its mass spectrum. nih.govnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral molecules, as different enantiomers can exhibit distinct pharmacological activities. libretexts.org High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary technique for separating enantiomers. nih.govmdpi.com This method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov

Common strategies for chiral separation can be categorized into several groups: the use of CSPs, the addition of chiral selectors to the mobile phase, and the derivatization of enantiomers to form diastereomers that can be separated on a non-chiral column. nih.gov For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based columns are particularly effective. nih.govlcms.cz The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution between the enantiomers. nih.gov Method development often involves screening various columns and mobile phase compositions (e.g., mixtures of alkanes like hexane or heptane with an alcohol modifier such as isopropanol or ethanol) to find the conditions that yield the best separation.

Below is a table representing typical parameters that would be optimized for the chiral separation of a compound like 1-(2-Methylbenzyl)cyclopropanamine.

| Parameter | Typical Conditions/Options | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Creates a chiral environment for differential interaction with enantiomers. |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size | Standard analytical column dimensions for HPLC. |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., Diethylamine) | The organic solvent mixture elutes the compounds, while the additive improves peak shape for amines. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. |

| Detection | UV at 254 nm or 220 nm | Detects the aromatic ring in the compound as it elutes from the column. |

| Column Temperature | 25°C - 40°C | Temperature can significantly affect enantioselectivity and resolution. nih.gov |

Advanced Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide powerful tools for analysis. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for the identification and quantification of pharmaceutical compounds. itrlab.com

LC-MS combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. itrlab.comeuropeanpharmaceuticalreview.com This technique is widely used in pharmaceutical analysis because it can handle a wide range of compounds and does not typically require the analyte to be volatile or thermally stable. researchgate.netnih.gov For 1-(2-Methylbenzyl)cyclopropanamine, an LC-MS method would separate the compound from any impurities, and the mass spectrometer would provide mass-to-charge ratio (m/z) data, confirming the molecular weight of the parent compound and helping to identify any related substances or degradation products. europeanpharmaceuticalreview.com Tandem mass spectrometry (LC-MS/MS) can further fragment the parent ion to create a characteristic fragmentation pattern, which is highly specific and allows for definitive identification and sensitive quantification. europeanpharmaceuticalreview.comresearchgate.net

Gas chromatography (GC) is preferred for samples that are volatile and thermally stable. itrlab.com While 1-(2-Methylbenzyl)cyclopropanamine may be amenable to GC analysis, derivatization might be necessary to improve its volatility and chromatographic behavior. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before being detected by the mass spectrometer. itrlab.com

The table below outlines a hypothetical set of parameters for an LC-MS/MS method suitable for analyzing 1-(2-Methylbenzyl)cyclopropanamine.

| Parameter | Typical Setting/Value | Purpose |

| Chromatography System | UPLC/HPLC | High-resolution separation of the analyte from the matrix. lcms.cz |

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | Standard for retaining and separating small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amine compounds for MS detection. |

| MS Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification by monitoring specific parent-to-product ion transitions. researchgate.netmdpi.com |

Bioanalytical Methods for Preclinical Research Samples (e.g., animal tissue extracts, cell lysates)

Bioanalytical methods are essential for quantifying drug concentrations in biological matrices, which is a key component of preclinical pharmacokinetic and toxicokinetic studies. nih.gov These studies require highly sensitive and selective assays to measure low concentrations of the compound in complex samples like plasma, tissue extracts, or cell lysates. nih.govresearchgate.net LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and speed. nih.govlcms.cz

The development of a robust bioanalytical method involves several critical steps. First is sample preparation, which aims to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Following extraction, the sample is analyzed by LC-MS/MS. The method must be rigorously validated to ensure its reliability, accuracy, and precision according to regulatory guidelines. nih.govresearchgate.net Validation demonstrates that the assay performs as intended and produces dependable results. nih.gov

Key validation parameters for a bioanalytical method are summarized in the following table.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The range over which the assay response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Accuracy within ±15% of nominal; Precision (RSD) ≤15%. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20%; Precision (RSD) ≤20%. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The matrix factor should be consistent and controlled, often by using a stable isotope-labeled internal standard. |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should remain within ±15% of the initial value. |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Strategies for Complex Cyclopropanamine Architectures

The synthesis of structurally complex molecules containing the cyclopropanamine scaffold is a significant focus of contemporary organic chemistry. mdpi.comnih.gov The inherent ring strain and stereochemical complexity of these compounds present considerable synthetic challenges. nih.gov Researchers are actively developing innovative and efficient synthetic methodologies to access a diverse range of cyclopropanamine derivatives.

Key areas of advancement include the development of novel cyclopropanation techniques and the refinement of existing methods to improve yield, stereoselectivity, and substrate scope. rsc.orgresearchgate.net Strategies such as transition-metal-catalyzed decomposition of diazo compounds, Simmons-Smith cyclopropanation, and Michael-initiated ring-closure (MIRC) reactions are continually being optimized. acs.orgrsc.org Furthermore, the application of visible light-mediated cyclopropanation is emerging as a powerful and sustainable approach for constructing these strained ring systems. researchgate.net

A significant thrust in this area is the asymmetric synthesis of chiral cyclopropylamines. acs.org Enantiomerically pure cyclopropanamines are crucial for developing selective therapeutic agents, as different stereoisomers can exhibit markedly different pharmacological activities. chemistryviews.orgrochester.edu Methodologies employing chiral catalysts, auxiliaries, and chemoenzymatic strategies are being explored to achieve high levels of enantioselectivity. nih.govrsc.orgrochester.edu For instance, the use of N-sulfinyl α-chloro ketimines as chiral precursors has shown promise in the diastereoselective synthesis of N-substituted cyclopropanamines. nih.gov

Recent research has also highlighted phosphine-catalyzed formal tertiary C(sp³)–H amination of cyclopropanes as a transition-metal-free method for producing 1-substituted cyclopropylamines with high regioselectivity and atom economy. nih.gov These advancements are paving the way for the creation of libraries of structurally diverse and complex cyclopropanamine-containing molecules for biological screening.

| Synthetic Strategy | Description | Key Advantages | Recent Advances & Applications |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., based on rhodium, copper) or organocatalysts to induce enantioselectivity in cyclopropanation reactions. rsc.org | High enantiomeric excess, catalytic nature reduces waste. | Development of new chiral ligands and catalysts for improved selectivity; synthesis of chiral building blocks for pharmaceuticals. rsc.org |

| Chemoenzymatic Synthesis | Combination of enzymatic reactions with chemical synthesis to achieve high stereoselectivity. rochester.edu | Excellent selectivity under mild conditions, environmentally friendly. | Engineered enzymes for novel cyclopropanations; synthesis of complex natural product analogs. rochester.edurochester.edu |

| Visible Light-Mediated Cyclopropanation | Utilization of visible light and a photosensitizer to generate reactive intermediates for cyclopropane (B1198618) ring formation. researchgate.net | Mild reaction conditions, use of a sustainable energy source. researchgate.net | Development of new photoredox catalysts; synthesis of a broad range of functionalized cyclopropanes. |